molecular formula C16H16N2O3 B14424629 N-[(4-Acetamidophenoxy)methyl]benzamide CAS No. 82212-43-9

N-[(4-Acetamidophenoxy)methyl]benzamide

Cat. No.: B14424629
CAS No.: 82212-43-9
M. Wt: 284.31 g/mol
InChI Key: NXHMMATVMVHMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Acetamidophenoxy)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenoxy group, which is further substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Acetamidophenoxy)methyl]benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Another method involves the Beckmann rearrangement, where oximes derived from ketones are converted to amides. This reaction typically requires the conversion of the oxime oxygen to a good leaving group, followed by heating .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Acetamidophenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

N-[(4-Acetamidophenoxy)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Acetamidophenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide
  • Amisulpride
  • Sulpiride

Uniqueness

N-[(4-Acetamidophenoxy)methyl]benzamide is unique due to its specific structural features, such as the presence of an acetamido group attached to the phenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it suitable for various applications in scientific research and industry .

Properties

CAS No.

82212-43-9

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(4-acetamidophenoxy)methyl]benzamide

InChI

InChI=1S/C16H16N2O3/c1-12(19)18-14-7-9-15(10-8-14)21-11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)

InChI Key

NXHMMATVMVHMKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.